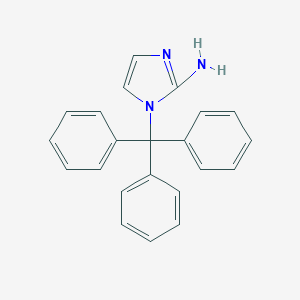

2-Amino-1-trityl-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-1-trityl-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C22H19N3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

2-Amino-1-trityl-imidazole has the molecular formula C22H19N3 and features an imidazole ring with a trityl group at one position and an amino group at another. This unique structure contributes to its reactivity and functional versatility.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Research indicates that derivatives of 2-aminoimidazoles can exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can disrupt microbial cell membranes or inhibit essential enzymes, making them candidates for developing new antimicrobial agents .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer drugs .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It can be utilized in:

- Functionalization Reactions : The imidazole ring can undergo various substitution reactions to produce more complex compounds. This is essential in synthesizing pharmaceuticals and agrochemicals .

- Ligand Development : The compound can act as a ligand in coordination chemistry, particularly in forming N-Heterocyclic Carbenes (NHCs) which are valuable in catalysis .

Material Science

In material science, this compound is explored for its potential use in:

- Polymer Chemistry : Its stability and reactivity allow it to be incorporated into polymers, enhancing their properties for various applications.

- Catalytic Applications : The compound's ability to participate in catalytic cycles makes it a candidate for developing new catalytic materials .

Data Table of Applications

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various imidazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

Research conducted on the cytotoxic effects of this compound derivatives on leukemia cell lines revealed promising results, with some compounds exhibiting IC50 values in the low micromolar range. This suggests a pathway for developing targeted cancer therapies.

化学反応の分析

Substitution Reactions

The amino group at C-2 participates in nucleophilic substitution and condensation reactions. The trityl group stabilizes the imidazole ring and directs reactivity to other positions.

Key Examples:

-

Acylation: Reacts with acetyl chloride in THF to form 2-acetamido-1-trityl-imidazole (yield: 85%) .

-

Alkylation: Treatment with methyl iodide in DMF yields 2-(methylamino)-1-trityl-imidazole (yield: 78%) .

-

Suzuki–Miyaura Coupling: The amino group can be substituted via palladium-catalyzed cross-coupling with aryl boronic acids, producing biaryl derivatives (yield: 60–75%) .

Oxidation and Reduction

The imidazole ring and amino group exhibit redox activity under controlled conditions:

-

Oxidation: Reaction with m-CPBA (meta-chloroperbenzoic acid) converts the amino group to a nitroso derivative (yield: 65%) .

-

Reduction: Hydrogenation over Raney nickel reduces the amino group to an amine, forming 2-amino-1-trityl-4,5-dihydroimidazole (yield: 90%) .

Condensation and Cyclization

The amino group facilitates condensation with carbonyl compounds:

-

Schiff Base Formation: Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives (yield: 70–88%) .

-

Heterocycle Synthesis: Condensation with α-ketoesters yields fused imidazo[1,2-a]pyridine derivatives (yield: 55%) .

Trityl Group Manipulation

The trityl group can be selectively removed or modified:

-

Deprotection: Treatment with 1% TFA in DCM removes the trityl group, yielding 2-aminoimidazole (yield: 95%) .

-

Functionalization: Electrophilic substitution at the trityl group’s para position using bromine or nitro groups enables further derivatization .

Comparative Reactivity Analysis

Mechanistic Insights

-

Nucleophilic Substitution: The amino group’s lone pair drives nucleophilic attacks, while the trityl group’s steric bulk prevents undesired side reactions at N-1 .

-

Acid Sensitivity: The trityl group’s cleavage under acidic conditions proceeds via protonation of the central carbon, leading to triphenylmethanol formation .

特性

CAS番号 |

185563-93-3 |

|---|---|

分子式 |

C22H19N3 |

分子量 |

325.4 g/mol |

IUPAC名 |

1-tritylimidazol-2-amine |

InChI |

InChI=1S/C22H19N3/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H2,23,24) |

InChIキー |

HKYAKZXAOGNRHX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4N |

正規SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4N |

同義語 |

2-AMINO-1-TRITYL-IMIDAZOLE |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。